

budiodarone heart rate reduction dose-dependent response

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Compound Focus: Budiodarone

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Dose-Dependent Efficacy of Budiodarone

The table below summarizes the key efficacy findings from the PASCAL trial, which investigated **budiodarone** in patients with paroxysmal AF and pacemakers [1].

Dosage	AF Burden Reduction vs. Placebo	P-value	Secondary Endpoints
400 mg	54.4%	P=.015	Reduction in the number and duration of atrial tachyarrhythmia/AF episodes [1].
600 mg	75.5%	P=.006	Reduction in the number and duration of atrial tachyarrhythmia/AF episodes [1].

A statistically significant **dose-response relationship** was observed (P=.0001) [1]. The study reported no drug-related serious adverse events, and the AF burden returned to baseline after the washout period [1].

Experimental Protocol of the PASCAL Trial

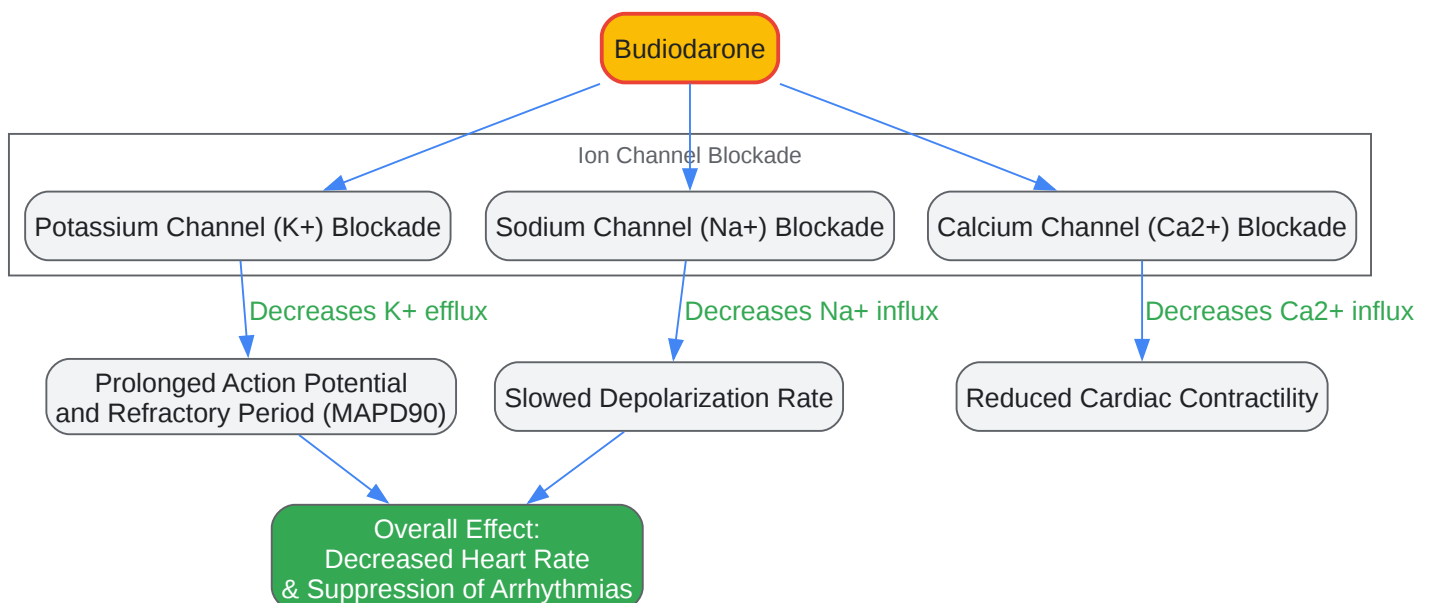
For research purposes, here are the key methodological details of the cited study:

- **Trial Design:** Randomized, double-blind, placebo-controlled study [1].
- **Participants:** 110 patients with paroxysmal AF and dual-chamber pacemakers [1].
- **Intervention Groups:** Patients were randomized to receive either 200 mg, 400 mg, or 600 mg of **budiodarone** (ATI-2042), or a placebo [1].
- **Treatment Duration:** 12 weeks of treatment, followed by a 4-week washout period [1].
- **Primary Endpoint:** Percent change in AF burden from baseline to 12 weeks. AF burden was measured using the continuous data-logging capabilities of the patients' pacemakers [1].
- **Data Analysis:** The dose-dependent effect was statistically tested, and the results were compared against the placebo group [1].

Mechanism of Action and Heart Rate Effects

While the PASCAL trial focused on AF burden, **budiodarone**'s mechanism suggests it can influence heart rate. **Budiodarone** is a multi-channel blocker and a chemical analog of amiodarone, designed to have a shorter half-life [2].

The following diagram illustrates its electrophysiological actions, which contribute to both its antiarrhythmic and heart rate-lowering effects.



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The primary heart rate reduction is likely linked to its **calcium channel blockade**, which reduces the rate of depolarization in the sinoatrial (SA) node. One source notes a "dose-dependent decrease in heart rate," explaining that a slower heart rate reduces the risk of atrial fibrillation [2].

Important Considerations for Researchers

- **Comparison with Amiodarone:** **Budiodarone** was developed to mitigate the severe long-term organ toxicity (e.g., pulmonary, hepatic, thyroid) associated with amiodarone, primarily due to its much shorter half-life (approximately 7 hours vs. 35-68 days) [2].
- **Data Limitations:** The most robust clinical data on **budiodarone's** efficacy is from the PASCAL trial [1]. Information on long-term use and its effect on direct heart rate metrics (like resting heart rate) is less extensively documented in the available search results.

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References

1. PASCAL: Budiodarone AF burden in patients with pacemakers reduces [healio.com]
2. - Wikipedia Budiodarone [en.wikipedia.org]

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